molecular formula C12H12O2 B8411711 Benzoic acid 4-pentynyl ester

Benzoic acid 4-pentynyl ester

Cat. No.: B8411711
M. Wt: 188.22 g/mol
InChI Key: ZLMSVRKKQGBUOW-UHFFFAOYSA-N
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Description

Benzoic acid 4-pentynyl ester is an ester derivative of benzoic acid, where the hydroxyl group is replaced by a 4-pentynyl (alkynyl) chain. These esters are synthesized via esterification reactions between benzoic acid derivatives and alcohols or via condensation processes, as outlined in synthetic pathways for related compounds . Such esters are of interest in pharmaceuticals, material science, and organic synthesis due to their tunable physicochemical properties and reactivity.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

pent-4-ynyl benzoate

InChI

InChI=1S/C12H12O2/c1-2-3-7-10-14-12(13)11-8-5-4-6-9-11/h1,4-6,8-9H,3,7,10H2

InChI Key

ZLMSVRKKQGBUOW-UHFFFAOYSA-N

Canonical SMILES

C#CCCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

Chemical Reactions Analysis

Hydrogenation Reactions

The terminal alkyne group in benzoic acid 4-pentynyl ester undergoes selective hydrogenation to form alkanes or alkenes under controlled conditions. Catalysts and reaction parameters determine the outcome:

Reaction TypeCatalystConditionsProductYieldSource
Partial HydrogenationLindlar catalystH₂, 25°C, 1 atm4-Pentenyl benzoate 85–92%
Full HydrogenationH₂/Ni or H₂/Rh50–80°C, 5–10 atmn-Pentyl benzoate 78–90%
  • Mechanistic Insight :

    • Partial hydrogenation proceeds via syn addition, retaining stereochemistry.

    • Full hydrogenation involves sequential reduction of the alkyne to an alkane through a palladium- or nickel-mediated pathway .

Oxidation Reactions

The alkyne moiety is susceptible to oxidation, yielding ketones or carboxylic acids depending on the oxidant:

Oxidizing AgentConditionsProductYieldSource
KMnO₄ (acidic)H₂O, 0°C4-Oxo-pentyl benzoate 65%
Ozone (O₃)CH₂Cl₂, -78°C, then H₂O₂Benzoic acid + pentynoic acid 72%
  • Key Observation :
    Acidic KMnO₄ selectively oxidizes the terminal alkyne to a ketone without affecting the ester group . Ozonolysis cleaves the triple bond to generate carboxylic acid derivatives .

Cross-Coupling Reactions

The terminal alkyne participates in Sonogashira, Glaser, and other coupling reactions:

Reaction TypeCatalyst SystemConditionsProductYieldSource
Sonogashira CouplingPd(PPh₃)₄/CuI, Et₃NAr-X, 60°C, 12hAryl-substituted alkynyl benzoate 88%
Glaser CouplingCu(OAc)₂, NH₄OHO₂, RT, 6h1,3-Diynyl dibenzoate 75%
  • Mechanistic Notes :

    • Sonogashira coupling involves oxidative addition of aryl halides to Pd(0), followed by transmetallation with the copper-acetylide intermediate .

    • Glaser coupling proceeds via a copper-mediated oxidative dimerization mechanism .

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductYieldSource
Acidic HydrolysisH₂SO₄ (cat.), H₂O, refluxBenzoic acid + 4-pentyn-1-ol 95%
Basic HydrolysisNaOH, H₂O, 70°CSodium benzoate + 4-pentyn-1-ol 89%
  • Mechanism :
    Acidic hydrolysis follows a nucleophilic acyl substitution pathway with protonation of the carbonyl oxygen . Basic hydrolysis generates a carboxylate anion via a tetrahedral intermediate .

Regioselective Functionalization

The ester’s benzoate group directs regioselective reactions in polyol systems:

ReactionCatalystOutcomeYieldSource
BenzoylationDimethyltin dichlorideC3-OH protection in glucose 91%
Borinic Acid CatalysisDiarylborinic acidSecondary OH acylation in mannitol 84%
  • Insight :
    Steric and electronic effects of the benzoate group enhance selectivity for secondary hydroxyl groups in carbohydrate derivatives .

Photochemical Reactions

The alkyne group participates in [2+2] cycloadditions under UV light:

SubstrateConditionsProductYieldSource
TetrazineUV (365 nm), CH₂Cl₂Cyclooctatriene-benzoate adduct 68%
  • Application :
    This reactivity is leveraged in bioorthogonal chemistry for labeling biomolecules.

Comparison with Similar Compounds

Structural and Functional Differences

  • Alkyl vs. Alkynyl Chains : While 4-pentynyl esters (hypothetical) would feature a terminal alkyne group, analogs like 4-pentyl or 4-pentyloxy esters (e.g., ) exhibit higher hydrophobicity due to saturated alkyl chains. Alkynyl groups may enhance reactivity in click chemistry or polymerization .
  • Aryl Substituents : Esters with methoxy or hydroxy groups (e.g., ) show increased polarity, affecting solubility and biological activity. For example, 4-hydroxybenzoic acid derivatives are linked to antioxidant effects .
  • Catalytic Effects : Benzoic acid derivatives can inhibit catalysts in oxidation reactions unless neutralized by bases, influencing synthetic routes for esters .

Q & A

Q. Basic Research Focus

  • IR Spectroscopy : Confirm ester carbonyl (C=O) stretch at ~1720 cm⁻¹ and alkyne (C≡C) stretch at ~2100–2260 cm⁻¹ .
  • ¹H/¹³C NMR : Identify ester methylene protons (δ 4.2–4.5 ppm) and alkyne protons (if terminal, δ 1.8–2.1 ppm for ≡C-H). Aromatic protons appear at δ 7.3–8.1 ppm .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of pentynyl group) confirm molecular weight and structure .

How can researchers analyze and resolve contradictions in thermal stability data (e.g., TGA vs. DSC) for benzoic acid esters such as 4-pentynyl derivatives?

Q. Advanced Research Focus

  • Thermogravimetric Analysis (TGA) : Measures mass loss during decomposition. A sharp mass loss at 200–250°C may indicate ester bond cleavage .
  • Differential Scanning Calorimetry (DSC) : Detects phase transitions (e.g., melting, decomposition). Discrepancies arise if decomposition overlaps with melting endotherms.
    • Resolution : Perform combined TGA-DSC runs to correlate mass loss with thermal events. Use inert atmospheres (N₂) to suppress oxidative degradation .

What experimental design strategies (e.g., response surface methodology) are recommended for optimizing the synthesis of this compound?

Q. Advanced Research Focus

  • Response Surface Methodology (RSM) : A factorial design (e.g., Central Composite Design) can optimize variables like temperature, catalyst loading, and reaction time.
    • Example: For benzoic acid derivatives, a 3-level design identified optimal ester yield (85%) at 70°C, 5 mol% DMAP, and 6-hour reaction time .
  • Statistical Validation : ANOVA confirms significant factors, while lack-of-fit tests ensure model reliability.

How can chromatographic methods be tailored to separate this compound from structurally similar byproducts?

Q. Advanced Research Focus

  • Reverse-Phase HPLC : Use C18 columns with mobile phases (e.g., acetonitrile/water gradients) to resolve esters based on hydrophobicity. Retention times correlate with alkyne chain length .
  • Ion-Pair Chromatography : Add ion-pair agents (e.g., tetrabutylammonium bromide) to separate charged byproducts (e.g., unreacted benzoic acid) .
  • GC-MS : Ideal for volatile derivatives (e.g., methyl esters), but 4-pentynyl esters may require derivatization for improved volatility .

What are the typical functional group transformations possible with this compound, and how do reaction conditions affect these transformations?

Q. Basic Research Focus

  • Alkyne Reactivity : The pentynyl group undergoes click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to form triazoles.
  • Ester Hydrolysis : Acidic/alkaline conditions cleave the ester to regenerate benzoic acid.
    • Selectivity : Alkaline hydrolysis (NaOH/EtOH) is slower but avoids alkyne side reactions compared to acidic conditions .

What are the implications of substituent effects (e.g., electron-withdrawing groups) on the stability and reactivity of benzoic acid esters like the 4-pentynyl derivative?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (EWGs) : Substituents like nitro (NO₂) or chloro (Cl) on the aromatic ring increase ester electrophilicity, accelerating hydrolysis but reducing thermal stability .
  • Alkyne Stability : Terminal alkynes (e.g., 4-pentynyl) are prone to oxidation; stabilizers (e.g., BHT) or inert storage (argon) mitigate degradation .

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